Cas no 852100-90-4 (25:0 Coenzyme A)

25:0 Coenzyme A 化学的及び物理的性質
名前と識別子
-
- 25:0 COENZYME A
- 25:0 Coenzyme A
-
- インチ: 1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)68-41(44(57)49-28-27-36(54)48-29-30-74)46(2,3)32-66-73(63,64)70-72(61,62)65-31-35-40(69-71(58,59)60)39(56)45(67-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56,74H,4-32H2,1-3H3,(H,48,54)(H,49,57)(H,61,62)(H,63,64)(H2,47,50,51)(H2,58,59,60)/t35-,39-,40-,41+,45-/m1/s1
- InChIKey: QTXFLLQDEQCQCQ-YMMHZNAKSA-N
- ほほえんだ: SCCNC(=O)CCNC(=O)[C@H](OC(=O)CCCCCCCCCCCCCCCCCCCCCCCC)C(COP(=O)(O)OP(=O)(O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(=O)(O)O)(C)C
25:0 Coenzyme A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | CJB10090-50 mg |
25:0 Coenzyme A |
852100-90-4 | 50mg |
$1,716.00 | 2023-01-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870729P-5MG |
25:0 Coenzyme A |
852100-90-4 | 5mg |
¥4010.74 | 2023-11-02 | ||
Biosynth | CJB10090-10 mg |
25:0 Coenzyme A |
852100-90-4 | 10mg |
$572.00 | 2023-01-05 | ||
Biosynth | CJB10090-1 mg |
25:0 Coenzyme A |
852100-90-4 | 1mg |
$110.00 | 2023-01-05 | ||
Biosynth | CJB10090-5 mg |
25:0 Coenzyme A |
852100-90-4 | 5mg |
$357.50 | 2023-01-05 | ||
Biosynth | CJB10090-25 mg |
25:0 Coenzyme A |
852100-90-4 | 25mg |
$1,072.50 | 2023-01-05 |
25:0 Coenzyme A 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
25:0 Coenzyme Aに関する追加情報
25:0 Coenzyme A and CAS No. 852100-90-4: A Comprehensive Overview in Modern Chemical Biology
Coenzyme A (CoA) is a pivotal molecule in cellular metabolism, playing a central role in the synthesis and oxidation of fatty acids, amino acids, and other metabolic intermediates. Among its various forms, 25:0 Coenzyme A, specifically characterized by its chain length of 25 carbon atoms, has garnered significant attention due to its unique biochemical properties and potential applications in therapeutic and diagnostic contexts. This compound, identified by the chemical abstracts service number CAS No. 852100-90-4, is a derivative of CoA that exhibits distinct enzymatic activities and metabolic pathways, making it a subject of intense research interest.
The structure of 25:0 Coenzyme A consists of a pantetheine moiety linked to a 25-carbon acyl chain, which distinguishes it from other forms of CoA such as palmitoyl-CoA or stearoyl-CoA. The elongated acyl chain contributes to its unique interactions with enzymes and cellular processes, particularly in the context of lipid metabolism. Recent studies have highlighted the importance of 25:0 Coenzyme A in modulating mitochondrial function and energy homeostasis, suggesting its potential role in addressing metabolic disorders such as obesity and type 2 diabetes.
One of the most compelling aspects of 25:0 Coenzyme A is its involvement in the beta-oxidation of fatty acids. This process is critical for energy production in cells, particularly under conditions where glucose availability is limited. Research has demonstrated that 25:0 Coenzyme A can enhance the efficiency of fatty acid oxidation by stabilizing enzyme complexes involved in this pathway. Furthermore, studies have shown that supplementation with 25:0 Coenzyme A can improve mitochondrial biogenesis and reduce oxidative stress, which are key factors in aging-related diseases.
In addition to its role in energy metabolism, 25:0 Coenzyme A has been implicated in various signaling pathways that regulate cellular growth and differentiation. For instance, it has been found to interact with acetyltransferases and deacetylases, which are enzymes involved in post-translational modifications of proteins. These modifications are crucial for regulating gene expression and protein function, making 25:0 Coenzyme A a potential therapeutic target for diseases associated with dysregulated protein acetylation.
Recent advancements in synthetic chemistry have enabled the efficient production of 25:0 Coenzyme A, making it more accessible for research applications. Techniques such as enzymatic elongation and chemical modification have been employed to tailor the acyl chain length and functionality of this compound. These advancements have opened new avenues for studying the biochemical properties of 25:0 Coenzyme A and exploring its therapeutic potential.
The therapeutic applications of 25:0 Coenzyme A are still being explored, but preliminary findings suggest that it could be beneficial in treating metabolic disorders, neurodegenerative diseases, and even cancer. For example, studies have shown that 25:0 Coenzyme A can inhibit the growth of certain cancer cells by disrupting their lipid metabolism and inducing apoptosis. Similarly, it has been found to protect against neurodegenerative diseases by reducing oxidative stress and promoting mitochondrial function.
Another area where 25:0 Coenzyme A shows promise is in the field of regenerative medicine. Research has indicated that this compound can stimulate stem cell proliferation and differentiation, which could be useful for tissue engineering and repair. By enhancing cellular regeneration processes, 25:0 Coenzyme A may offer new treatments for injuries and degenerative conditions.
The safety profile of 25:0 Coenzyme A is another critical aspect that has been thoroughly investigated. Preclinical studies have demonstrated that it is well-tolerated at various doses, with minimal side effects observed. However, further clinical trials are needed to fully assess its safety and efficacy in human populations. These trials will also help determine optimal dosing regimens and identify any potential long-term effects.
In conclusion, 25:0 Coenzyme A (CAS No. 852100-90-4) is a fascinating compound with significant implications for both basic research and therapeutic applications. Its unique structure and biochemical properties make it a valuable tool for studying lipid metabolism, energy production, and cellular signaling pathways. As research continues to uncover new insights into its mechanisms of action, 25:0 Coenzyme A holds great promise for addressing a wide range of metabolic and degenerative diseases.
852100-90-4 (25:0 Coenzyme A) 関連製品
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)
- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)
- 1805503-24-5(3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)



